1,3-Oxathiolane

Protecting Group Chemistry Hydrolytic Stability Acetal/Thioacetal

1,3-Oxathiolane is a five-membered, saturated heterocyclic organosulfur compound with the molecular formula C₃H₆OS, featuring non-adjacent sulfur and oxygen atoms. This structural motif confers distinct properties, including a molecular weight of 90.14 g/mol, a boiling point of 146.8°C at 760 mmHg, a density of approximately 1.14 g/cm³, and a calculated logP of -0.16.

Molecular Formula C3H6OS
Molecular Weight 90.15 g/mol
CAS No. 2094-97-5
Cat. No. B1218472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Oxathiolane
CAS2094-97-5
Synonyms1,3-oxathiolane
Molecular FormulaC3H6OS
Molecular Weight90.15 g/mol
Structural Identifiers
SMILESC1CSCO1
InChIInChI=1S/C3H6OS/c1-2-5-3-4-1/h1-3H2
InChIKeyWJJSZTJGFCFNKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Oxathiolane (CAS 2094-97-5): Chemical and Physical Baseline for Procurement and Research Use


1,3-Oxathiolane is a five-membered, saturated heterocyclic organosulfur compound with the molecular formula C₃H₆OS, featuring non-adjacent sulfur and oxygen atoms [1]. This structural motif confers distinct properties, including a molecular weight of 90.14 g/mol, a boiling point of 146.8°C at 760 mmHg, a density of approximately 1.14 g/cm³, and a calculated logP of -0.16 [2]. As the parent core of numerous derivatives, it is a critical synthon and scaffold in medicinal chemistry, material science, and synthetic methodology [3].

Heterocyclic synthon for medicinal chemistry and materials research
S,O-scaffold with intermediate hydrolytic stability profile
Protecting group chemistry and scaffold derivatization studies

Why 1,3-Oxathiolane Cannot Be Simply Substituted: A Procurement and Research Perspective


The procurement of 1,3-oxathiolane over its structural analogs—namely 1,3-dioxolane (O,O-acetal) and 1,3-dithiolane (S,S-acetal)—is critical due to substantial differences in chemical reactivity, stability, and biological profile that preclude generic substitution. The presence of both an oxygen and a sulfur heteroatom creates a unique electronic environment, placing its properties intermediate between its all-oxygen and all-sulfur counterparts [1]. For instance, its hydrolytic stability is orders of magnitude lower than 1,3-dioxolane but vastly higher than 1,3-dithiolane, directly impacting its utility as a carbonyl protecting group [2]. Furthermore, in medicinal chemistry applications, substituting the 1,3-dioxolane ring with a 1,3-oxathiolane moiety can invert receptor selectivity, a property not achievable with the O,O- or S,S-analogs [3]. These critical, quantifiable differentiations, detailed in Section 3, mandate that users specify the exact heterocycle to ensure reproducible experimental outcomes and desired functional performance.

Hydrolytic stability mismatch
Intermediate lability between dioxolane and dithiolane may shift deprotection outcomes and reaction compatibility.
Receptor selectivity inversion
Scaffold replacement may invert receptor preference from α1-AR to 5-HT1A, altering biological readout in GPCR studies.
Analytical identification divergence
Distinct EI fragmentation pattern from O,O-acetal may require specific reference for unambiguous QC identification.

Quantitative Differentiation of 1,3-Oxathiolane: A Technical Evidence Guide for Informed Selection


Intermediate Hydrolytic Stability of 1,3-Oxathiolane vs. 1,3-Dioxolane and 1,3-Dithiolane

The hydrolytic stability of 1,3-oxathiolane occupies a precise middle ground between the highly labile 1,3-dithiolane and the highly stable 1,3-dioxolane. This unique position allows for selective deprotection strategies not possible with the other two scaffolds [1].

Hydrolytic stability
Cross-study comparable
20,000× faster than dithiolane; 50× slower than dioxolane
Supports selective deprotection strategy design
Acidic conditions; 2,2-dimethyl derivatives
Protecting Group Chemistry Hydrolytic Stability Acetal/Thioacetal

Receptor Selectivity Inversion: 1,3-Oxathiolane vs. 1,3-Dioxolane Scaffolds in GPCR Ligands

Replacing the 1,3-dioxolane ring with a 1,3-oxathiolane moiety in a series of piperazine and oxyethylamine ligands results in a fundamental shift in receptor selectivity, from a preference for α1-adrenergic receptors to a strong preference for the 5-HT1A serotonin receptor [1].

GPCR selectivity
Head-to-head
Selectivity inversion: α1-AR → 5-HT1A
Scaffold-dependent receptor selectivity profile
Cloned human receptor assays
Medicinal Chemistry GPCR 5-HT1A Receptor Alpha-1 Adrenergic Receptor Selectivity

Divergent Electron-Impact Fragmentation Pathways: 1,3-Oxathiolane vs. 1,3-Dioxolane

Under electron-impact (EI) mass spectrometry, 1,3-oxathiolane and 1,3-dithiolane share similar fragmentation patterns that are distinctly different from those of 1,3-dioxolane. This is due to the preferential ionization and cleavage at the sulfur-containing bonds [1].

EI-MS fragmentation
Head-to-head
Pattern similar to dithiolane; distinct from dioxolane
Enables analytical identification in mixtures
EI-MS conditions
Mass Spectrometry Analytical Chemistry Fragmentation

Enhanced Stability of 1,3-Oxathiolane vs. 1,3-Dioxolane Toward Grignard Reagents

1,3-Oxathiolanes exhibit increased stability toward cleavage by Grignard reagents compared to analogous 1,3-dioxolanes. This allows for the use of 1,3-oxathiolane as a more robust protecting group in synthetic sequences involving organomagnesium nucleophiles [1].

Grignard stability
Head-to-head
Increased stability vs dioxolane; C2-O cleavage
Supports broader synthetic compatibility
Reaction with Grignard reagents
Synthetic Methodology Protecting Group Organometallic Chemistry Grignard Reaction

High-Yielding and Chemoselective Synthesis of 1,3-Oxathiolane Derivatives

The synthesis of 1,3-oxathiolanes from carbonyl compounds and 2-mercaptoethanol proceeds in high yields (75-95%) under mild conditions using a reusable, heterogeneous catalyst (Amberlyst®15). This method also demonstrates high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones [1].

Synthetic yield
Supporting evidence
75–95%
Supports scalable procurement context
Aldehyde chemoselective; Amberlyst®15, CH₂Cl₂
Synthetic Methodology Catalysis Protecting Group Heterogeneous Catalysis

Recommended Application Scenarios for 1,3-Oxathiolane Based on Empirical Evidence


Intermediate Stability Carbonyl Protection in Multi-Step Synthesis

Employ 1,3-oxathiolane as a carbonyl protecting group when the standard 1,3-dioxolane (acetal) is too labile or the 1,3-dithiolane (thioacetal) is too robust for the desired reaction sequence. As demonstrated by the relative hydrolysis rates (20,000x more stable than a dithiolane but 50x more labile than a dioxolane), it offers a unique kinetic window for selective deprotection under mild acidic conditions [1]. Its enhanced stability toward Grignard reagents compared to dioxolane further expands its utility [2].

Scaffold for Designing Selective 5-HT1A Receptor Ligands

Use the 1,3-oxathiolane scaffold as a core pharmacophoric element when developing novel ligands for the 5-HT1A serotonin receptor. Quantitative studies have shown that incorporating a 1,3-oxathiolane ring in place of a 1,3-dioxolane can invert a compound's selectivity from a 100-fold preference for α1-adrenergic receptors to a strong preference for the 5-HT1A target [3]. This scaffold-driven selectivity is a key differentiator in CNS drug discovery programs.

Analytical Standard for Mass Spectrometry-Based Identification

Utilize pure 1,3-oxathiolane as a reference standard for the identification and quantification of this scaffold or its derivatives in complex mixtures using gas chromatography-mass spectrometry (GC-MS). Its characteristic electron-impact fragmentation pattern is distinct from the common 1,3-dioxolane analog, allowing for unambiguous confirmation of the correct heterocyclic core in reaction products, impurities, or metabolites [4].

Application
Selection Property
Validation Focus
Intermediate stability carbonyl protection
Intermediate hydrolytic lability profile
Deprotection kinetic window review
5-HT1A receptor ligand design
Scaffold-directed 5-HT1A selectivity context
Receptor binding and functional assay review
MS-based identification standard
Characteristic EI fragmentation pattern
GC-MS identity confirmation in mixtures
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